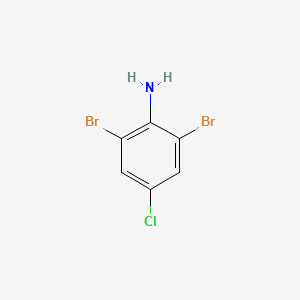

2,6-Dibromo-4-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYLQXUJSOJWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347735 | |

| Record name | 2,6-Dibromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-17-9 | |

| Record name | 2,6-Dibromo-4-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-4-chloroaniline (CAS Number: 874-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-chloroaniline, a halogenated aromatic amine with significant applications as a chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and safety information. Notably, while this compound is a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals, there is a lack of publicly available data on its specific biological activities or associated signaling pathways, which is consistent with its primary role as a synthetic precursor.

Physicochemical Properties

This compound is a crystalline solid that is sparingly soluble in water.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 874-17-9 | [2] |

| Molecular Formula | C₆H₄Br₂ClN | [2] |

| Molecular Weight | 285.36 g/mol | [2] |

| Appearance | White to off-white or yellow to amber crystalline powder | [1] |

| Melting Point | 94-96 °C | [3] |

| Boiling Point | 301 °C (Predicted) | [3] |

| Density | 2.097 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the confirmation of the structure and purity of this compound. While full spectral data is often held in proprietary databases, the following information has been reported:

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of the compound.

| Data Type | Values | Source(s) |

| GC-MS m/z peaks | 287, 285, 283, 131 | [2] |

The cluster of peaks at m/z 283, 285, and 287 corresponds to the molecular ion [M]⁺ and is characteristic of a molecule containing two bromine atoms, showcasing the typical isotopic distribution of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Spectra for this compound are available in various databases, which can be used for structural confirmation.[4]

-

¹³C NMR: As with ¹H NMR, ¹³C NMR spectra are available and can be accessed through specialized spectral databases for detailed analysis.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

FTIR: Spectra of this compound, typically acquired using a KBr wafer, are available for analysis in spectral databases.[2]

Synthesis and Reactivity

This compound is primarily synthesized through the electrophilic bromination of 4-chloroaniline (B138754).

Synthetic Pathway

The general synthetic route involves the direct bromination of 4-chloroaniline at the positions ortho to the activating amino group.

Experimental Protocol

A common method for the synthesis of this compound is the bromination of 4-chloroaniline. A referenced procedure for aromatic bromination utilizes potassium bromate (B103136) in the presence of an acid. While the full detailed protocol for this specific compound from the literature was not available, a general procedure based on this method is outlined below.

Materials:

-

4-Chloroaniline

-

Potassium bromate (KBrO₃)

-

Hydrobromic acid (HBr) or another suitable acid

-

Suitable solvent (e.g., acetic acid or an aqueous medium)

General Procedure:

-

4-Chloroaniline is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and cooling capabilities.

-

The solution is cooled to a suitable temperature, typically between 0 and 25 °C, to control the exothermic reaction.

-

A solution of potassium bromate and hydrobromic acid is added dropwise to the 4-chloroaniline solution with vigorous stirring. The in-situ generation of bromine allows for a controlled bromination.

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

-

The crude this compound is collected by filtration, washed with water to remove inorganic salts, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its primary applications are in the following areas:

-

Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs). The bromine and chlorine atoms provide sites for further chemical modification and coupling reactions.

-

Agrochemicals: This compound is used in the manufacturing of certain pesticides and herbicides.[1]

-

Dyes: It is also utilized in the synthesis of azo dyes and other colorants.[1]

Biological Activity and Signaling Pathways

A thorough review of the scientific literature indicates that there is no significant body of research focused on the specific biological activity or mechanism of action of this compound itself. This is expected for a compound that is primarily used as a reactive intermediate. The interest in its biological effects would typically be related to its potential as a metabolite of a larger, more complex molecule or as a potential impurity in a final product.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Source:[2]

Recommended Safety Precautions

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Conclusion

This compound (CAS: 874-17-9) is a key chemical intermediate with established utility in the synthesis of a range of commercially important products, including pharmaceuticals, dyes, and agrochemicals. This guide has provided a summary of its key technical data, including its physicochemical properties, available spectroscopic information, and a general synthetic approach. For researchers and professionals in drug development and chemical synthesis, this compound represents a valuable starting material for the construction of more complex molecular architectures. Given its hazardous nature, strict adherence to safety protocols is essential during its handling and use. Further research into the biological properties of this molecule could be warranted if it is identified as a significant metabolite or environmental degradation product of larger, more widely used compounds.

References

physical and chemical properties of 2,6-Dibromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and structural properties of 2,6-Dibromo-4-chloroaniline (CAS No. 874-17-9). The information is intended to support research and development activities by providing detailed experimental protocols and clearly structured data.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical structure consists of an aniline (B41778) core with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4.[1]

Physical Properties

The compound typically appears as a white to off-white or yellow to amber crystalline solid or powder with no distinct odor.[1] It is sparingly soluble in water.[1]

| Property | Value |

| Appearance | White to off-white/yellow to amber crystalline solid/powder[1] |

| Melting Point | 94-96 °C[2][3] |

| Solubility | Sparingly soluble in water[1] |

| Odor | No distinct odor[1] |

Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 874-17-9[2][4] |

| Molecular Formula | C₆H₄Br₂ClN[4] |

| Molecular Weight | 285.36 g/mol [2][4] |

| IUPAC Name | This compound[5] |

| Synonyms | 4-Chloro-2,6-dibromoaniline[2][3][4] |

| InChI Key | XEYLQXUJSOJWJV-UHFFFAOYSA-N[2][5] |

| SMILES | Nc1c(Br)cc(Cl)cc1Br[2] |

Experimental Protocols

Synthesis: Bromination of 4-Chloroaniline (B138754)

The synthesis of this compound can be achieved through the bromination of 4-chloroaniline.[2][3] The following protocol is based on established methods for the bromination of anilines. The original synthesis of this compound is described by Harrison, et al. (1981).[6][7]

Materials:

-

4-Chloroaniline

-

Bromine

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Water

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve 4-chloroaniline in a suitable solvent such as ethanol in a round-bottomed flask equipped with a magnetic stirrer.

-

Acidify the solution by adding hydrochloric acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add a stoichiometric amount of bromine, dissolved in a small amount of the same solvent, to the cooled solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.

-

Collect the solid product by filtration and wash it with cold water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

Analytical Characterization

Single-crystal X-ray diffraction is used to determine the three-dimensional molecular structure.

Instrumentation:

-

Bruker Kappa APEXII CCD diffractometer[7]

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a saturated solution.

-

Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data using Mo Kα radiation at a controlled temperature (e.g., 296 K).[7]

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELXS97 for solving and SHELXL97 for refinement).[7]

The crystal structure of this compound reveals that the molecule is nearly planar.[6][7]

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic[7] |

| Space Group | P2₁/n[6] |

| a | 13.3132 (7) Å[7] |

| b | 3.9387 (2) Å[7] |

| c | 16.5476 (9) Å[7] |

| β | 112.318 (2)°[7] |

| Volume | 802.70 (7) ų[7] |

| Z | 4[7] |

¹H and ¹³C NMR are used to confirm the molecular structure.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the spectra on an NMR spectrometer (e.g., at 300 or 500 MHz for ¹H NMR).[5][8]

-

Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and integration of the signals.

Expected ¹H NMR Data (in CDCl₃):

-

A singlet for the two aromatic protons (H-3 and H-5).

-

A broad singlet for the two amine protons (-NH₂).

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample, for instance, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).[5]

-

Data Analysis: Identify the characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities.[5]

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Mass Analysis: Analyze the resulting ions to obtain a mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight.

Applications and Logical Relationships

This compound serves as a crucial building block in organic synthesis. Its properties dictate its utility as an intermediate.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9] Some sources also indicate H302 (Harmful if swallowed).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][9]

-

Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), eye shields, and gloves is recommended.[2]

-

Environmental Hazards: The compound is considered very toxic to aquatic life with long-lasting effects.[10]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 4. 2,6-Dibromo-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,6-Dibromo-4-chloroaniline

This guide provides an in-depth overview of the molecular structure, chemical properties, and synthesis of 2,6-Dibromo-4-chloroaniline, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a central aniline (B41778) ring (a benzene (B151609) ring substituted with an amino group, -NH₂). The ring is further substituted with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4.[2] The systematic arrangement of these halogen atoms on the aniline core dictates its chemical reactivity and physical properties. The molecule is nearly planar.[3][4]

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

The key properties of this compound are summarized below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Br₂ClN | [1][2] |

| Molecular Weight | 285.36 g/mol | [1] |

| CAS Registry Number | 874-17-9 | [1][2] |

| Appearance | White to off-white or yellow crystalline solid | [2] |

| Melting Point | 94-96 °C | [5] |

| Boiling Point | 301 °C | [6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |

| XLogP3-AA | 3.3 | [1] |

| InChI Key | XEYLQXUJSOJWJV-UHFFFAOYSA-N | [1][8] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)N)Br)Cl | [1][8] |

Experimental Protocols

Synthesis of this compound via Bromination of p-Chloroaniline

The synthesis of this compound is commonly achieved through the electrophilic bromination of 4-chloroaniline (B138754).[5][9] The amino group of the starting material is a strong activating group, directing the incoming bromine atoms to the ortho positions (2 and 6).

Materials:

-

4-chloroaniline

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Ethanol

-

Deionized Water

Methodology:

-

Dissolution: Dissolve a known quantity of 4-chloroaniline in glacial acetic acid within a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The reaction should be conducted in a well-ventilated fume hood.

-

Bromination: While stirring the solution at room temperature, slowly add a stoichiometric amount (2 equivalents) of bromine, also dissolved in a small amount of glacial acetic acid, from the dropping funnel. To prevent over-bromination, the temperature should be carefully monitored and maintained.[10]

-

Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Pour the reaction mixture into a beaker containing a large volume of cold water. This will cause the product to precipitate out of the solution.

-

Neutralization and Filtration: Neutralize the mixture with a dilute sodium hydroxide solution to remove excess acid. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as colorless needles.[11] The final product can be dried in a vacuum oven.

This protocol is based on established methods for the halogenation of anilines and provides a reliable route to the target compound.[4]

Applications and Safety

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.[2] Due to its chemical structure, it is a versatile building block for creating more complex molecules.

Safety Information: this compound is classified as an irritant.[6] It may cause skin and serious eye irritation.[1][2] It is also considered harmful if swallowed or inhaled.[2] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated area or a fume hood.[2]

References

- 1. This compound | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2,6-Dibromo-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 874-17-9 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. 4-Chloro-2,6-dibromoaniline - Amerigo Scientific [amerigoscientific.com]

- 10. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromo-4-chloroaniline

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-4-chloroaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents detailed spectral data, experimental methodologies, and visual representations to facilitate a thorough understanding of the molecular structure and its NMR characteristics.

Introduction to this compound

This compound is a halogenated aromatic amine. Its structure, characterized by a benzene (B151609) ring substituted with two bromine atoms, a chlorine atom, and an amino group, gives rise to a distinct NMR spectrum. Understanding its spectral properties is crucial for its identification, purity assessment, and for predicting its chemical behavior in various applications, including as a synthetic intermediate in pharmaceutical and materials science.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the amine protons. The symmetry of the molecule results in chemically equivalent aromatic protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.38 - 7.39 | Singlet (s) | 2H | Ar-H |

| 2 | 4.54 | Singlet (s) / Broad Singlet (br s) | 2H | -NH₂ |

Note: The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) in chloroform-d (B32938) (CDCl₃) as the solvent. The amine proton signal may appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound reveals four distinct signals corresponding to the carbon atoms in the benzene ring. Due to the molecule's symmetry, the two bromine-substituted carbons are equivalent, as are the two carbons bearing aromatic protons.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 141.1 | C-NH₂ |

| 2 | 131.4 | C-H |

| 3 | 122.8 | C-Cl |

| 4 | 108.6 | C-Br |

Note: The chemical shifts are reported relative to TMS in CDCl₃ as the solvent. The assignments are based on established substituent effects in aromatic systems.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

4.2. Instrumentation and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 200, 400, or 500 MHz.[1][2]

-

¹H NMR Spectroscopy: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The spectral width is set to encompass all expected proton resonances (typically 0-10 ppm).

-

¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans are generally required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. The spectral width is typically set from 0 to 200 ppm.

4.3. Data Processing

The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

5.1. Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation of each unique proton and carbon environment to its respective NMR signal.

Caption: Correlation of atoms in this compound to their NMR signals.

5.2. General NMR Experimental Workflow

The following diagram outlines the typical workflow for obtaining and analyzing NMR data for a chemical sample.

Caption: A generalized workflow for NMR sample analysis.

References

Technical Guide: FTIR and Mass Spectrometry Analysis of 2,6-Dibromo-4-chloroaniline

This guide provides an in-depth technical overview of the analytical characterization of 2,6-Dibromo-4-chloroaniline using Fourier-Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). It is intended for researchers, scientists, and professionals in drug development who require detailed structural elucidation of halogenated aromatic compounds.

Introduction

This compound (C₆H₄Br₂ClN) is a halogenated aromatic amine. Its precise characterization is essential for quality control, reaction monitoring, and understanding its physicochemical properties. FTIR spectroscopy serves as a valuable tool for identifying key functional groups, while mass spectrometry provides definitive molecular weight information and insight into the compound's fragmentation patterns, confirming its structure.

Analytical Workflow

The comprehensive analysis of this compound follows a structured workflow, beginning with sample preparation and proceeding through instrumental analysis to data interpretation. This process ensures the acquisition of high-quality, reproducible data for accurate structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation : A small amount (1-2 mg) of solid this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation : The homogenous mixture is compressed in a pellet press under high pressure to form a thin, transparent KBr pellet.

-

Instrumentation : The analysis is performed using an FTIR spectrometer.[1]

-

Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet is recorded for background subtraction.[1]

-

Parameters :

Data Presentation and Interpretation

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups. The positions of these bands are indicative of the molecular structure.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aryl Amine |

| 850 - 750 | C-Cl Stretch | Aryl Halide |

| 700 - 550 | C-Br Stretch | Aryl Halide |

Note: The expected wavenumber ranges are based on typical values for substituted anilines and aryl halides.[2][3][4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the analyte with high-energy electrons, causing ionization and extensive fragmentation.[5][6] This provides both the molecular weight and a unique fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol

-

Sample Preparation : A dilute solution of the compound (e.g., 10-100 µg/mL) is prepared in a volatile solvent like methanol (B129727) or acetonitrile.[1]

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the analyte from any impurities before it enters the ion source.

-

Ionization : In the ion source, the sample molecules are bombarded with electrons, typically with an energy of 70 eV, to produce a molecular ion (M•⁺) and various fragment ions.[6]

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : An ion detector records the abundance of each ion at its specific m/z value, generating a mass spectrum.

Data Presentation and Interpretation

The mass spectrum of this compound is characterized by a distinctive isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.[7]

Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₄Br₂ClN)

| m/z (Mass-to-Charge) | Ion Identity | Description |

|---|---|---|

| ~307, 309, 311, 313 | [M]•⁺ | Molecular ion cluster. The pattern is due to the isotopic combinations of two Br atoms and one Cl atom. |

| ~283, 285, 287 | [M - H₂N]⁺ | Loss of the amino radical. |

| ~228, 230, 232 | [M - Br]⁺ | Loss of a bromine radical. |

| ~149 | [M - 2Br]⁺ | Loss of both bromine radicals. |

Note: The predicted m/z values are based on the most abundant isotopes. The base peak (most intense signal) in the experimental spectrum from the NIST Mass Spectrometry Data Center is observed at m/z 285, with other major peaks at 287 and 283, corresponding to the loss of the amino group.[8] This extensive fragmentation, where the molecular ion may not be the most abundant, is common in EI-MS.[6][9][10]

Conclusion

The combined application of FTIR and Mass Spectrometry provides a robust and comprehensive characterization of this compound. FTIR confirms the presence of key functional groups such as the primary amine and the substituted aromatic ring. Mass spectrometry definitively establishes the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This dual-technique approach is fundamental for the unambiguous structural elucidation and purity assessment required in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. This compound | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 2,6-Dibromo-4-chloroaniline (CAS No. 874-17-9), a halogenated aniline (B41778) of significant interest in organic synthesis. Halogenated anilines serve as crucial intermediates in the preparation of a variety of organic molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] A thorough understanding of their physicochemical properties is therefore essential for optimizing reaction conditions, developing purification strategies, and for use in formulation development.

Physicochemical Data Summary

The following tables summarize the key quantitative data for the melting point and a qualitative assessment of the solubility of this compound.

Table 1: Reported Melting Point of this compound

| Property | Value | Source |

| Melting Point | 94-96 °C | Sigma-Aldrich[2] |

| Melting Point | 93 °C | Stenutz[3] |

| Melting Point | 352-354 K (79-81 °C) | Ali, U. S., et al. (2012)[4][5] |

Table 2: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble[1] | The large, hydrophobic structure from the benzene (B151609) ring and three halogen atoms outweighs the hydrophilic contribution of the amine group.[6] |

| Alcohols (e.g., Ethanol, Methanol) | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents, but the large hydrophobic portion of the molecule may limit high solubility.[6] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-Cl, and C-N bonds of the aniline derivative.[6] |

| Non-Polar | Toluene, Hexane | Soluble to Highly Soluble | The nonpolar, aromatic nature of the benzene ring and the presence of halogen atoms facilitate van der Waals interactions with non-polar solvents.[6] |

Experimental Protocols

Detailed experimental procedures for determining the melting point and solubility of this compound are provided below. These protocols represent standard laboratory methodologies.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound (solid, crystalline powder)[1]

-

Capillary tubes

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass. The sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the closed end of the tube.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

A rapid heating rate is initially used to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.

-

The sample is observed closely through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the upper limit of the melting range.

-

-

Repeatability: The procedure is repeated with a fresh sample to ensure the accuracy and reproducibility of the results.

References

Synthesis of 2,6-Dibromo-4-chloroaniline from 4-chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dibromo-4-chloroaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the chemical pathway, experimental protocols, and characterization of the target molecule, presenting data in a clear and accessible format for professionals in the field.

Introduction

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block stems from the specific arrangement of its substituents, which allows for diverse subsequent chemical modifications. The synthesis of this compound is typically achieved through the electrophilic bromination of 4-chloroaniline (B138754). The amino group of the starting material is a strongly activating, ortho-, para-directing group, facilitating the introduction of two bromine atoms at the positions ortho to the amine.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack by bromine.

Reaction:

4-chloroaniline reacts with at least two equivalents of a brominating agent, such as elemental bromine, typically in a suitable solvent like acetic acid, to yield this compound.

Mechanism:

The reaction mechanism involves the polarization of the bromine molecule by the electron-rich aromatic ring, followed by the attack of the ring's pi electrons on the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base in the reaction mixture then abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the brominated product. This process occurs sequentially at both ortho positions to the amino group.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4-chloroaniline | C₆H₆ClN | 127.57 | 68-72 | White to light tan crystalline solid | 106-47-8 |

| This compound | C₆H₄Br₂ClN | 285.36 | 94-96[2] | Yellow to amber to dark red powder to crystalline solid[1] | 874-17-9 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ ~4.6 (s, 2H, NH₂), ~7.3 (s, 2H, Ar-H) |

| ¹³C NMR | Chemical shifts for aromatic carbons and carbons bearing substituents. |

| IR (KBr) | ν (cm⁻¹): N-H stretching, C-N stretching, C-Br stretching, C-Cl stretching, aromatic C-H and C=C stretching. |

Experimental Protocols

While the seminal work by Harrison, et al. (1981) describes this synthesis, the full experimental details are often behind paywalls.[3] The following is a detailed, plausible experimental protocol derived from established methods for the bromination of anilines.

Materials:

-

4-chloroaniline

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (B109758) or Ethyl acetate

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Hexane or petroleum ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath with continuous stirring.

-

Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the cooled solution of 4-chloroaniline via a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a beaker containing ice water.

-

Quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color of bromine disappears.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

A precipitate of the crude product should form.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the final product as a crystalline solid.

Visualizations

Diagram 1: Reaction Pathway

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow

References

Crystal Structure of 2,6-Dibromo-4-chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,6-Dibromo-4-chloroaniline, a halogenated aniline (B41778) of interest in various chemical and pharmaceutical research fields. This document details the crystallographic parameters, molecular geometry, and the experimental procedures for its synthesis and structural determination.

Introduction

This compound (C₆H₄Br₂ClN) is a substituted aniline derivative.[1][2] The arrangement of the bromine and chlorine atoms on the aniline ring influences its chemical reactivity and potential applications as a precursor or intermediate in the synthesis of more complex molecules.[2] Understanding its three-dimensional structure through single-crystal X-ray diffraction provides crucial insights into its solid-state properties, intermolecular interactions, and potential for polymorphism.

The crystal structure of the title compound reveals an almost planar molecule.[2][3] The molecular planarity is a key feature, with a root-mean-square deviation of 0.024 Å.[2][3] Intramolecular N—H⋯Br hydrogen bonds are present, forming S(5) ring motifs.[2][3] In the crystal lattice, molecules are linked into chains along the[4] direction by intermolecular N—H⋯Br hydrogen bonds.[2][3]

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₄Br₂ClN |

| Formula Weight | 285.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3132 (7) |

| b (Å) | 3.9387 (2) |

| c (Å) | 16.5476 (9) |

| β (°) | 112.318 (2) |

| Volume (ų) | 802.70 (7) |

| Z | 4 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Calculated Density (Mg/m³) | 2.361 |

| Absorption Coefficient (mm⁻¹) | 10.35 |

| F(000) | 536 |

| Crystal Size (mm³) | 0.35 × 0.15 × 0.12 |

| θ range for data collection (°) | 2.5 to 27.9 |

| Reflections collected | 6640 |

| Independent reflections | 1900 [R(int) = 0.028] |

| Data/restraints/parameters | 1900 / 0 / 92 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I>2σ(I)] | R₁ = 0.024, wR₂ = 0.056 |

| R indices (all data) | R₁ = 0.035, wR₂ = 0.060 |

| Largest diff. peak and hole (e.Å⁻³) | 0.43 and -0.36 |

Data sourced from Ali et al. (2012).[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

The synthesis of the title compound is based on the method reported by Harrison, et al. (1981).[2] A general procedure for the bromination of 4-chloroaniline (B138754) is as follows:

-

Starting Material: 4-chloroaniline.

-

Reaction: To a solution of 4-chloroaniline in a suitable solvent (e.g., acetic acid), a brominating agent is added. A common method involves the in-situ generation of BrCl from the reaction of HBr and a chlorinating agent, or the direct use of a bromine solution. The reaction is typically carried out at a controlled temperature to prevent over-bromination and side reactions.

-

Work-up: After the reaction is complete, the mixture is poured into water to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent to yield this compound. The reported melting point is 352–354 K.[2]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified this compound.

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble at elevated temperatures. Common solvents for halogenated anilines include ethanol, methanol, or mixtures of organic solvents.

-

Procedure:

-

Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Covering the container with a watch glass with a few small holes will allow for slow evaporation.

-

Crystals should form over a period of several hours to days.

-

Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

-

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a Bruker Kappa APEXII CCD diffractometer.[2][3]

-

Crystal Mounting: A suitable single crystal of this compound (dimensions approximately 0.35 × 0.15 × 0.12 mm) is mounted on a goniometer head.[2]

-

Data Collection:

-

Data Reduction:

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods with the SHELXS97 program.

-

The structure is then refined by full-matrix least-squares on F² using the SHELXL97 program.

-

Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[2]

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

Caption: Experimental workflow for this compound.

References

- 1. psi.ch [psi.ch]

- 2. 2,6-Dibromo-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. G. M. Sheldrick, “SHELXS-97 and SHELXL-97, Program for Crystal Structure Solution and Refinement,” University of Gottingen, Gottingen, 1997. - References - Scientific Research Publishing [scirp.org]

- 5. Single crystal diffractometer Bruker "Kappa APEX DUO" [researchpark.spbu.ru]

The Strategic Intermediate: A Technical Guide to 2,6-Dibromo-4-chloroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2,6-dibromo-4-chloroaniline as a versatile chemical intermediate in the landscape of modern organic synthesis. Its unique structural features, characterized by strategically positioned halogen atoms, render it an invaluable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and derivatization, and its application in the development of targeted therapeutics, including kinase inhibitors.

Core Chemical Properties

This compound is a crystalline solid, sparingly soluble in water, with the key physical and chemical properties summarized below.[1] These characteristics are fundamental to its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂ClN | [1] |

| Molecular Weight | 285.36 g/mol | |

| CAS Number | 874-17-9 | [1] |

| Appearance | Yellow to amber to dark red powder/crystalline solid | [1] |

| Melting Point | 94-96 °C | |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound: An Experimental Protocol

The targeted synthesis of this compound is critical for its use as a high-purity intermediate. The following protocol is based on the established methodology of electrophilic aromatic substitution on 4-chloroaniline (B138754).[2][3][4]

Experimental Procedure: Bromination of 4-chloroaniline

Materials:

-

4-chloroaniline

-

Potassium bromate (B103136) (KBrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Sodium bisulfite (NaHSO₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled solution while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of potassium bromate (0.7 eq) in water.

-

Add the potassium bromate solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.

-

Neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of two bromine atoms ortho to the amino group and a chlorine atom para to it makes this compound a highly versatile intermediate for creating diverse molecular scaffolds through selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-specific modifications.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. This compound serves as a valuable starting material for the synthesis of potent inhibitors of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3 (GSK-3).

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][5][6] Inhibiting the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2,6-Dibromo-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2,6-Dibromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,6-Dibromo-4-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the toxicological profile, proper handling and storage procedures, emergency protocols, and detailed experimental methodologies for its synthesis, purification, and analysis. The information herein is intended to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a halogenated aniline (B41778) that serves as a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference |

| CAS Number | 874-17-9 | |

| Molecular Formula | C₆H₄Br₂ClN | [1] |

| Molecular Weight | 285.36 g/mol | [1] |

| Appearance | White to off-white or light brown crystalline solid | [2] |

| Melting Point | 94-96 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water | [3][2] |

| Purity | Typically ≥98% | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to the safety precautions outlined in the Globally Harmonized System (GHS) is mandatory.

GHS Classification and Hazard Statements

The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Precautionary Statements

The following precautionary statements should be strictly followed when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be necessary for operations with a high risk of splashing.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[3]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Bromination of 4-chloroaniline (B138754)

This protocol is based on the established method of brominating 4-chloroaniline.[2]

Materials:

-

4-chloroaniline

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine dropwise from a dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a beaker containing ice water.

-

Add a sufficient amount of sodium bisulfite solution to quench any unreacted bromine (the orange color should disappear).

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

-

Crude this compound

-

Ethanol (B145695) or a mixture of ethanol and water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the purity of the synthesized compound. The following is a general method that can be optimized.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 10 µL.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).[4]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

-

Calculate the purity of the sample based on the relative peak areas.

Applications in Drug Development

Workflow and Logical Relationships

The following diagrams illustrate key workflows for the safe handling and analysis of this compound.

Caption: Safe handling workflow for this compound.

Caption: Experimental workflow for synthesis and analysis.

References

Methodological & Application

Application of 2,6-Dibromo-4-chloroaniline in Agrochemical Synthesis: A Review of Available Data

This document provides a summary of the available information regarding the synthesis of 2,6-Dibromo-4-chloroaniline itself, which may serve as a foundational reference for researchers and scientists in the field of agrochemical development.

Synthesis of this compound

The primary method for the synthesis of this compound involves the bromination of 4-chloroaniline (B138754). The control of reaction conditions is crucial to prevent over-bromination and the formation of byproducts.

Table 1: Summary of a Synthetic Protocol for this compound

| Parameter | Value/Description |

| Starting Material | 4-chloroaniline |

| Reagents | Bromine, Acetic Acid |

| Reaction Type | Electrophilic Bromination |

| Key Challenge | Minimizing the formation of the over-brominated byproduct, 2,4,6-tribromoaniline. |

| Control Strategy | Careful control of the stoichiometry of bromine. |

Note: Quantitative yield and purity data for a specific, reproducible protocol for the synthesis of this compound from 4-chloroaniline are not detailed in the provided search results. The primary focus of related literature is often on the synthesis of other halogenated anilines.

Experimental Protocol: General Procedure for Bromination of an Aniline Derivative

The following is a generalized protocol for the bromination of an aniline, which can be adapted for the synthesis of this compound from 4-chloroaniline. Specific quantities and reaction conditions would require optimization for this particular transformation.

Objective: To synthesize this compound via electrophilic bromination of 4-chloroaniline.

Materials:

-

4-chloroaniline

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the 4-chloroaniline in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature below 20°C to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2,6-Dibromo-4-chloroaniline as a Precursor for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Dibromo-4-chloroaniline as a versatile precursor in the synthesis of complex organic molecules with potential pharmaceutical applications. The strategic positioning of two bromine atoms and one chlorine atom on the aniline (B41778) scaffold allows for selective functionalization, making it an attractive starting material for generating diverse molecular libraries for drug discovery.

Introduction

This compound is a halogenated aniline that serves as a valuable building block in synthetic organic chemistry. Its trifunctional nature allows for regioselective modifications, particularly through modern cross-coupling reactions. While direct synthesis of currently marketed pharmaceuticals from this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules, particularly kinase inhibitors. The di-bromo substitution pattern allows for sequential or dual functionalization, enabling the construction of intricate molecular architectures.

This document provides a detailed protocol for a representative synthetic application—the Suzuki-Miyaura cross-coupling reaction—based on a closely related analog, 2,6-dibromo-4-nitroaniline (B165464). This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in pharmaceutical research and development to synthesize bi-aryl and tri-aryl compounds. The presented data and protocols can be adapted for this compound to generate novel compounds for screening and lead optimization.

Key Applications in Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic and poly-aromatic compounds. A primary application lies in the synthesis of substituted anilines that can serve as core scaffolds for kinase inhibitors. Many kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocycle that interacts with the hinge region of the kinase ATP-binding site. The ortho-bromo substituents can be replaced with various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions to explore the chemical space around the aniline core.

Experimental Data: Suzuki-Miyaura Coupling of a 2,6-Dibromoaniline Analog

The following data is adapted from a study on the Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline with various arylboronic acids. This serves as a strong predictive model for the reactivity of this compound under similar conditions. The reactions were catalyzed by Pd(OAc)₂ without an external ligand in an aqueous DMF solution.

Table 1: Mono- and Di-arylation of 2,6-dibromo-4-nitroaniline via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-6-phenyl-4-nitroaniline | 85 |

| 2 | Phenylboronic acid | 2,6-Diphenyl-4-nitroaniline | 92 |

| 3 | 4-Methylphenylboronic acid | 2-Bromo-6-(4-methylphenyl)-4-nitroaniline | 88 |

| 4 | 4-Methylphenylboronic acid | 2,6-Di(4-methylphenyl)-4-nitroaniline | 95 |

| 5 | 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)-4-nitroaniline | 82 |

| 6 | 4-Methoxyphenylboronic acid | 2,6-Di(4-methoxyphenyl)-4-nitroaniline | 90 |

| 7 | 4-Chlorophenylboronic acid | 2-Bromo-6-(4-chlorophenyl)-4-nitroaniline | 80 |

| 8 | 4-Chlorophenylboronic acid | 2,6-Di(4-chlorophenyl)-4-nitroaniline | 89 |

Data adapted from a study on 2,6-dibromo-4-nitroaniline, which is expected to have similar reactivity to this compound.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound.

Protocol 1: Mono-arylation of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, and sodium carbonate.

-

Solvent Addition: Add DMF and degassed water to the flask in a 4:1 ratio (e.g., 4 mL DMF, 1 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Di-arylation of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Sodium Carbonate (Na₂CO₃) (4.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium(II) acetate, and sodium carbonate.

-

Solvent Addition: Add DMF and degassed water in a 4:1 ratio (e.g., 4 mL DMF, 1 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the mixture at 100-120 °C for 24-48 hours.

-

Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Synthetic Workflow for Arylated Anilines

Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization of 2,6-Dibromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in various industries, including textiles, printing, and coatings. In the realm of drug development, the azo linkage serves as a pro-drug strategy, where the bond is cleaved by azoreductase enzymes in the colon, enabling targeted drug delivery.

The synthesis of azo dyes is a well-established process involving two primary steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol (B47542) or an aniline (B41778) derivative.[1] This document provides detailed protocols for the synthesis of azo dyes using 2,6-dibromo-4-chloroaniline as the diazo component. The presence of multiple halogen substituents on the aniline ring is expected to impart specific chromatic properties and potentially enhance the stability and biological activity of the resulting dyes.

Chemical Principles and Reaction Mechanism

The synthesis of azo dyes from this compound follows a two-step electrophilic aromatic substitution pathway.

Diazotization